molecular formula C8H9F3N2O2 B13073231 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13073231
M. Wt: 222.16 g/mol
InChI Key: VPTGLEUPQJBJTH-UHFFFAOYSA-N
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Description

1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based derivative characterized by a propyl group at the 1-position, a trifluoromethyl (-CF₃) group at the 3-position, and a carboxylic acid (-COOH) moiety at the 5-position of the pyrazole ring. This compound belongs to a class of trifluoromethyl-substituted pyrazoles, which are widely explored in medicinal chemistry due to their metabolic stability, lipophilicity, and ability to engage in hydrogen bonding via the carboxylic acid group .

These features make the compound a versatile intermediate in drug discovery, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

2-propyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9F3N2O2/c1-2-3-13-5(7(14)15)4-6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15)

InChI Key

VPTGLEUPQJBJTH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Grignard-Based Carbonylation Method

A patented process describes the preparation of N-substituted 1H-pyrazole-5-carboxylate compounds, which can be adapted to synthesize this compound. The method involves:

  • Step 1: Deprotonation
    The pyrazole precursor (with appropriate substituents) is deprotonated using a magnesium-organic base (Grignard reagent), which forms a magnesium-bound intermediate.

  • Step 2: Carbonylation
    The intermediate is reacted with carbon dioxide or a carbon dioxide equivalent to introduce the carboxylate group at the 5-position of the pyrazole ring.

  • Step 3: Conversion to Acid or Acid Chloride
    The carboxylate intermediate can be further converted into the corresponding carboxylic acid or acyl chloride without the need for intermediate purification steps, enhancing yield and process efficiency.

Advantages:

  • High selectivity and yield under mild conditions.
  • Avoidance of intermediate purification reduces material loss and saves time and energy.
  • Use of inexpensive Grignard reagents makes the process cost-effective.
  • Scalable and safe for technical-scale synthesis.
Step Reaction Description Key Reagents Conditions Outcome
1 Deprotonation of pyrazole Magnesium-organic base (Grignard reagent) Mild temperature, inert atmosphere Magnesium-bound intermediate
2 Carbonylation CO2 or CO2 equivalent Controlled pressure (0.1-2 kg/cm²), 1-3 hours Formation of pyrazole-5-carboxylate
3 Conversion to acid or acid chloride Acidification or chlorination reagents Ambient to mild heating This compound or acid chloride

Cyclization of β-Dicarbonyl Compounds with Hydrazines

The classical approach to synthesizing pyrazole derivatives involves the cyclization of hydrazines with β-dicarbonyl compounds:

  • Starting Materials:
    Hydrazine derivatives and β-dicarbonyl compounds bearing trifluoromethyl substituents.

  • Reaction:
    Under controlled conditions, these react to form the pyrazole ring with the trifluoromethyl group at the 3-position.

  • Functionalization:
    The carboxylic acid group at the 5-position can be introduced by starting with β-dicarbonyl compounds that already contain ester or acid functionalities or by subsequent oxidation/carboxylation.

This method is widely used for pyrazole synthesis but requires optimization for regioselectivity and yield, especially when trifluoromethyl groups are involved.

Claisen Condensation and Pyrazole Ring Closure (Related Methodology)

A related patented method for fluorinated pyrazole carboxylic acids involves:

  • Step 1: Claisen condensation of alkyl difluoroacetates with appropriate esters to form β-dicarbonyl intermediates.

  • Step 2: Acidification using carbonic acid generated in situ by carbon dioxide and water, releasing the free β-dicarbonyl acid.

  • Step 3: Reaction with trialkyl orthoformate in acetyl anhydride to form alkyl alkomethylene-difluoro-3-oxobutyrate intermediates.

  • Step 4: Pyrazole ring closure using weak bases (e.g., sodium carbonate) in a two-phase system with methylhydrazine or substituted hydrazines.

Though this method is described for difluoromethyl analogs, it provides insight into the preparation of trifluoromethyl-substituted pyrazole carboxylic acids by analogy.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Limitations
Grignard-Based Carbonylation Deprotonation → Carbonylation → Acidification Magnesium-organic base, CO2, mild temp High yield, mild conditions, scalable Requires handling of Grignard reagents
Cyclization of β-Dicarbonyls Hydrazine + β-dicarbonyl → Pyrazole ring formation Hydrazines, β-dicarbonyl compounds Classical, straightforward Regioselectivity challenges
Claisen Condensation + Ring Closure Claisen condensation → Acidification → Orthoformate coupling → Ring closure Alkyl difluoroacetates, trialkyl orthoformate, weak base High regioselectivity, scalable Multi-step, complex intermediates

Research Findings and Notes

  • The Grignard carbonylation method offers a streamlined, one-pot approach minimizing purification steps and improving overall efficiency, which is crucial for industrial-scale synthesis.

  • The trifluoromethyl group enhances the chemical stability and lipophilicity of the compound, making the choice of reaction conditions critical to avoid decomposition or side reactions.

  • The use of weak bases in ring closure steps reduces the formation of undesired isomers and byproducts, increasing the selectivity for the desired pyrazole isomer.

  • The carboxylic acid functionality at the 5-position allows for further derivatization, which is important for medicinal chemistry applications, and the synthetic methods accommodate this functional group without compromising yield.

Chemical Reactions Analysis

Esterification Reactions

This compound readily undergoes esterification with alcohols under acid- or base-catalyzed conditions. Typical protocols involve:

ReagentCatalystConditionsYieldProduct ApplicationCitation
MethanolH<sub>2</sub>SO<sub>4</sub>Reflux, 6h85%Bioactive ester derivatives
Ethylene glycolDCC/DMAPRT, 12h72%Polymer precursors
Propargyl alcoholSOCl<sub>2</sub>0–5°C, 2h91%Click chemistry substrates

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by alcohols. IR spectroscopy confirms ester formation via loss of the broad O–H stretch (2,500–3,000 cm<sup>−1</sup>) and emergence of a C=O ester peak at ~1,740 cm<sup>−1</sup> .

Amidation and Urea Formation

Reaction with amines produces amides or ureas, critical for pharmaceutical applications:

A. Direct Amidation

  • Reagents : Primary/secondary amines (e.g., methylamine, aniline)

  • Conditions : Xylene, reflux (5h)

  • Mechanism : Acid chloride intermediate (via SOCl<sub>2</sub>) reacts with amines to yield:

    • N-Methylamide : 78% yield (m.p. 145–147°C)

    • N-Phenylamide : 82% yield (δ<sub>H</sub> 7.85–7.17 ppm for aromatic protons)

B. Urea Derivatives

  • Reagents : Methylurea, thiourea

  • Conditions : Xylene, reflux (5h)

  • Products : Ureas with enhanced hydrogen-bonding capacity (e.g., N-methylcarbamoyl derivative, IR: 3,516–3,342 cm<sup>−1</sup> for N–H stretches)

Decarboxylation Pathways

Thermal or oxidative decarboxylation removes the carboxylic acid group, generating 1-propyl-3-(trifluoromethyl)-1H-pyrazole:

MethodConditionsYieldKey ObservationCitation
Pyrolysis200°C, Cu powder65%Forms gaseous CO<sub>2</sub> (FTIR)
Oxidative (KMnO<sub>4</sub>)H<sub>2</sub>O, 80°C58%Retains trifluoromethyl group

Decarboxylation mechanisms involve radical intermediates stabilized by the electron-withdrawing trifluoromethyl group.

Metal-Catalyzed Cross-Couplings

The trifluoromethyl group enables Suzuki-Miyaura couplings for aryl functionalization:

SubstrateCatalystConditionsYieldApplicationCitation
4-Bromophenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>EtOH/H<sub>2</sub>O, 80°C76%Biaryl drug candidates
Vinylboronic esterZnCl<sub>2</sub>THF, RT68%Conjugated materials

<sup>19</sup>F NMR confirms retention of the CF<sub>3</sub> group (δ<sub>F</sub> −61.50 ppm) post-coupling .

Acid-Base Reactions

The carboxylic acid (pK<sub>a</sub> ~3.2) forms salts with bases:

  • Sodium salt : Water-soluble (used in formulations)

  • Silver salt : Precipitates (AgNO<sub>3</sub> test for carboxylate detection)

Key Structural Influences on Reactivity

  • Trifluoromethyl group : Increases electrophilicity at C-5 via −I effect.

  • Propyl chain : Enhances lipophilicity without steric hindrance.

  • Pyrazole N–H : Participates in tautomerism (3(5)-tautomer favored) .

This compound’s versatility in forming esters, amides, and heterocycles makes it invaluable in medicinal chemistry and materials science. Ongoing research focuses on optimizing reaction conditions for industrial scalability.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. The trifluoromethyl group in 1-propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid enhances its interaction with biological targets, potentially increasing its efficacy against a range of pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory responses, and this compound may act on specific pathways involved in inflammation. Preliminary studies suggest that it can reduce markers of inflammation in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Pesticide Development

Due to its structural characteristics, this compound is being investigated for use as a pesticide. The trifluoromethyl group enhances the compound's stability and effectiveness in agricultural settings. Research has shown that similar pyrazole derivatives can exhibit herbicidal and insecticidal activities, suggesting that this compound may contribute to developing safer and more effective agrochemicals.

Biological Interactions

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Studies have focused on how this compound interacts with proteins and nucleic acids, which is essential for determining its biological activity and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Effects:

  • Alkyl vs. Aromatic Groups: The propyl group in the target compound provides moderate lipophilicity compared to the phenyl group in , which may improve membrane permeability in drug delivery. However, aromatic substituents (e.g., phenyl or cyanophenyl) enhance π-stacking interactions, critical for binding to aromatic residues in enzyme active sites .
  • Positional Isomerism : Reversing substituent positions (e.g., 1-methyl-3-propyl vs. 1-propyl-3-CF₃) significantly alters molecular geometry, as seen in CAS 139755-99-0 . This affects steric hindrance and docking compatibility.

Physicochemical Properties:

  • Solubility: The carboxylic acid group ensures moderate aqueous solubility across all analogs. However, the 3-cyanophenyl derivative () exhibits enhanced solubility due to the polar cyano group.
  • Lipophilicity (LogP) : The trifluoromethyl group increases LogP values, but this is counterbalanced by the carboxylic acid. The propyl substituent likely results in a higher LogP (~2.4) compared to the methyl analog (estimated ~1.8) .

Biological Activity

1-Propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 1103427-26-4) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article summarizes its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on the latest literature.

  • Molecular Formula : C8H9F3N2O2
  • Molecular Weight : 220.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antimicrobial Activity : Studies have reported its effectiveness against several bacterial strains. For instance, it exhibited significant inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, with mechanisms involving the inhibition of cyclooxygenase (COX) enzymes. Its anti-inflammatory activity was compared favorably against standard non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antitubercular Activity : In vitro studies indicated that this compound possesses antitubercular properties, making it a candidate for further research in the treatment of tuberculosis .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Pyrazole Ring : The initial step typically involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination methods or by using trifluoromethylating agents.
  • Carboxylation : The final carboxylic acid functionality is introduced via carboxylation reactions, often using carbon dioxide in the presence of bases.

Antimicrobial Studies

A study published in MDPI evaluated various pyrazole derivatives, including this compound, for their antibacterial properties. It was found that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Research

Research highlighted in Journal of Molecular Structure reported that derivatives of pyrazoles exhibited significant COX inhibition and anti-inflammatory effects. Specifically, this compound showed higher selectivity for COX-2 over COX-1, indicating a favorable safety profile for anti-inflammatory applications .

Antitubercular Activity

In a study focusing on the antitubercular effects of pyrazole derivatives, the compound was tested against Mycobacterium tuberculosis. Results indicated promising activity, warranting further exploration into its mechanism and efficacy in vivo .

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibits COX enzymes; better than some NSAIDs
AntitubercularSignificant activity against M. tuberculosis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-propyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

  • The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in deoxygenated DMF/water mixtures yields pyrazole derivatives. Optimization involves adjusting parameters like temperature (80–100°C), catalyst loading (1–5 mol%), and base choice (K₃PO₄ or Na₂CO₃) to improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural identity?

  • Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., propyl chain integration at δ 0.9–1.7 ppm, trifluoromethyl at δ ~120 ppm in ¹⁹F NMR) .
  • IR spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₈H₁₁F₃N₂O₂: 228.08) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity ≥95% .

Q. What solvent systems are recommended for solubility and crystallization?

  • The compound is polar due to the carboxylic acid group. It dissolves in DMSO, DMF, and methanol but precipitates in water. Recrystallization from ethanol/water mixtures (4:1 v/v) at low temperatures (0–4°C) enhances crystal purity .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to targets like enzymes or receptors. For example, pyrazole-carboxylic acids show potential as kinase inhibitors due to hydrogen bonding with ATP-binding pockets .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Discrepancies in NMR shifts or melting points often arise from solvent effects or polymorphic forms. For instance, trifluoromethyl groups may exhibit variable ¹⁹F NMR shifts (±2 ppm) depending on solvent polarity. Cross-validate data using multiple techniques (e.g., X-ray crystallography for definitive structure confirmation) .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Scale-up challenges include catalyst deactivation and byproduct formation. Strategies:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hours) and improves yields by 10–15% .
  • Flow chemistry : Continuous processing minimizes side reactions and enhances reproducibility .
  • Catalyst recycling : Immobilized Pd nanoparticles on silica reduce costs and waste .

Q. How does the substitution pattern (propyl vs. methyl groups) impact physicochemical properties?

  • The propyl chain increases hydrophobicity (logP +0.5 vs. methyl), affecting solubility and membrane permeability. Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation. Structure-activity relationship (SAR) studies via substituent scanning (e.g., replacing propyl with cyclopropyl) reveal trade-offs between bioavailability and potency .

Key Recommendations

  • Experimental Design : Use controlled inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of sensitive intermediates .
  • Data Validation : Cross-check melting points and spectral data against crystallographic results to resolve discrepancies .
  • Safety : Handle trifluoromethyl reagents (e.g., TFAA) in fume hoods due to corrosive fumes; use PPE (nitrile gloves, goggles) .

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